molecular formula C21H17NO6 B2912096 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1448128-05-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2912096
CAS No.: 1448128-05-9
M. Wt: 379.368
InChI Key: XVZJXFINKKECDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1448128-05-9) is a synthetic small molecule with a molecular formula of C21H17NO6 and a molecular weight of 379.368 g/mol. This chemical reagent is designed for scientific research and is not intended for diagnostic or therapeutic uses. The compound features a 7-methoxybenzofuran-2-carboxamide core, a scaffold recognized for significant biological activity. Scientific literature indicates that structurally related benzofuran-2-carboxamide derivatives have demonstrated promising neuroprotective and antioxidant properties in preclinical models . These analogs have shown efficacy in protecting against NMDA-induced excitotoxic neuronal damage, suggesting potential research applications in neuroscience and the study of neurodegenerative conditions . Furthermore, the incorporation of the benzo[d][1,3]dioxole moiety is a structural feature found in various compounds with reported pharmacological activity, including kinase inhibitors, highlighting the molecule's value as a core structure in medicinal chemistry and oncology research programs . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a probe for investigating biological mechanisms in biochemical assays. Its structure presents opportunities for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This product is sold for non-human research only and is strictly not for therapeutic, diagnostic, or personal use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-24-17-6-4-5-14-11-19(28-20(14)17)21(23)22-9-2-3-10-25-15-7-8-16-18(12-15)27-13-26-16/h4-8,11-12H,9-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJXFINKKECDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Compounds with similar structures have been found to inhibit vegfr1, suggesting that this compound may also interact with this target. The inhibition of VEGFR1 can lead to the disruption of angiogenesis, a process that is often upregulated in cancerous tissues.

Result of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines. Therefore, it is possible that this compound may have similar effects.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a methoxybenzofuran component. This structural diversity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N2O5
Molecular Weight364.357 g/mol
CAS Number1448061-19-5

Preliminary studies suggest that this compound may act on various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It is proposed to modulate receptors associated with neurotransmitter systems, potentially influencing neurological outcomes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Anti-inflammatory Effects

The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties. Compounds containing this structure have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Case Studies

  • In Vitro Studies :
    • A study investigated the cytotoxic effects of related compounds on various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • In Vivo Studies :
    • Animal models treated with similar benzofuran derivatives showed reduced tumor growth and improved survival rates compared to control groups. This suggests potential efficacy in cancer therapy .
  • Mechanistic Insights :
    • Further research revealed that the compound activates apoptotic pathways while inhibiting cell proliferation signals, highlighting its dual action against cancer cells .

Comparison with Similar Compounds

Piperazine-Linked Derivatives (–5)

Examples include 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (Compound 24) , which shares the benzodioxole moiety but replaces the benzofuran core with a piperazine ring. Key comparisons:

  • Linker Flexibility : The target’s butynyloxy linker is shorter and more rigid compared to the phenyl-ethyl-piperazine chains in –4.
  • Synthetic Yields : Piperazine derivatives in achieved yields up to 72%, suggesting efficient coupling strategies that could inform the target’s synthesis .

Benzimidazole Derivatives ()

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol (3i) highlight benzodioxole’s compatibility with heterocyclic systems. Unlike the target, these derivatives prioritize benzimidazole cores with thiol or aryl substituents, synthesized via sodium metabisulfite-mediated cyclization .

Amide-Linked Analogues

The target’s carboxamide group is structurally analogous to 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide (–11), which uses a thiazole-cyclopropane scaffold. Differences include:

  • Core Heterocycles : The target’s benzofuran vs. thiazole in –11.
  • Synthetic Complexity : Cyclopropane carboxamides in required multistep syntheses with yields around 27%, whereas benzofuran derivatives (e.g., ) achieved comparable yields .

Key Observations :

  • The benzodioxole group is consistently associated with high melting points (>160°C), suggesting crystalline stability .
  • Alkyne linkers (as in the target) may reduce solubility compared to phenyl-ethyl chains in piperazine derivatives.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a functionalized amine via carboxamide bond formation. General procedures (e.g., Methods A and B) use reagents like EDCI, DMAP, or DCM under reflux, followed by purification via recrystallization or column chromatography. For example, yields can vary significantly (49–85%) depending on the amine component and reaction conditions, such as solvent choice, temperature, and catalyst . Optimization may involve adjusting stoichiometry, using coupling agents like EDCI/HOBt, or exploring alternative solvents (e.g., DMF for polar intermediates).

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks, as demonstrated for similar carboxamides (e.g., δ 7.64 ppm for aromatic protons in CDCl₃) .
  • Melting Point Analysis : To assess purity (e.g., HCl salt recrystallized from CHCl₃ showing a sharp MP of 265–266°C) .
  • Elemental Analysis : To confirm empirical formulas (e.g., matching calculated vs. observed C, H, N percentages) .

Advanced Research Questions

Q. How can enantioselectivity and receptor binding affinity be investigated for this compound as a potential D3 receptor antagonist?

Enantioselective synthesis requires chiral catalysts or resolving agents, followed by binding assays using radiolabeled ligands (e.g., [³H]spiperone) in competitive inhibition studies. Functional assays (e.g., cAMP modulation) can validate antagonism. Structural analogs with piperazine substituents have shown high D3 affinity (Kᵢ < 10 nM), suggesting similar methodologies could apply . Computational docking (e.g., using Schrödinger Suite) may predict binding poses to guide structural modifications.

Q. What computational tools are recommended for analyzing crystal packing and intermolecular interactions?

The Mercury CSD 2.0 software enables visualization of crystal structures, void analysis, and comparison of packing motifs. Its Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability. For example, similar benzofuran derivatives exhibit C=O⋯H-N hydrogen bonds in their crystal lattices, which can be validated against Cambridge Structural Database entries .

Q. How should discrepancies between in vitro binding data and in vivo efficacy be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

  • Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation.
  • Tissue Distribution Studies : Radiolabeled tracer experiments to quantify target engagement.
  • Dose-Response Refinement : Adjusting dosing regimens to align with in vitro IC₅₀ values. Iterative hypothesis testing, as emphasized in qualitative research frameworks, is essential .

Q. What strategies enhance solubility and bioavailability for pharmacological profiling?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or benzodioxole positions.
  • Salt Formation : Use HCl or oxalate salts to improve aqueous solubility, as seen in related compounds .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dissolution. Functional group modifications (e.g., replacing the alkyne linker with a more polar moiety) could also mitigate logP-related issues .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carboxamide coupling to minimize side reactions .
  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., DTXSID201209710 for analogous furancarboxylic acids) .
  • Ethical Compliance : Adhere to NIH guidelines for in vivo studies, ensuring proper licensing for receptor antagonist testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.